molecular formula C20H22N2O2 B2673773 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 923195-30-6

1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2673773
CAS No.: 923195-30-6
M. Wt: 322.408
InChI Key: WVWPERFSFOWNCY-UHFFFAOYSA-N
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Description

The compound 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one belongs to the 4,5-dihydropyrazole (pyrazoline) family, a class of heterocyclic molecules with diverse biological and material applications. Its structure comprises a pyrazoline core substituted at position 3 with a p-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a 2-hydroxyphenyl moiety. Pyrazolines are widely studied for their pharmacological properties, including anticancer , antimicrobial , and enzyme inhibitory activities . The hydroxyl group on the phenyl ring may facilitate hydrogen bonding, influencing both biological activity and crystallographic packing .

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)15-11-9-14(2)10-12-15/h4-5,7-12,18,23H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWPERFSFOWNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

    Functional Group Introduction:

    Final Assembly: The butanone moiety is introduced via alkylation or acylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazoline ring and ketone group are primary sites for oxidation. In pyrazole derivatives, oxidation often leads to aromatic pyrazole formation or ketone modification.

Reagent Conditions Product Key Findings
KMnO₄ (acidic)Reflux, H₂SO₄, 80°C1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-1H-pyrazol-1-yl)butan-1-oneConversion of dihydropyrazole to pyrazole via dehydrogenation. High selectivity at pH < 3 .
Ozone (O₃)CH₂Cl₂, -78°CCleavage of the ketone to carboxylic acid derivativesLimited applicability due to competing ring oxidation .

Reduction Reactions

The ketone group undergoes reduction to secondary alcohols, while the pyrazoline ring may remain intact or partially hydrogenated.

Reagent Conditions Product Key Findings
NaBH₄Ethanol, 25°C1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-olComplete reduction of ketone to alcohol without affecting the pyrazoline ring .
H₂/Pd-CEthyl acetate, 50 psiSaturated pyrazolidine derivativesPartial hydrogenation of the pyrazoline ring observed at high pressures .

Substitution Reactions

Electrophilic substitution occurs at the hydroxyphenyl and p-tolyl groups, while nucleophilic agents target the ketone.

Reagent Conditions Product Key Findings
HNO₃/H₂SO₄0°C, 2 hoursNitro-substituted derivatives at phenyl ringsPara-substitution dominates on the p-tolyl group; meta-substitution on hydroxyphenyl .
CH₃I/K₂CO₃DMF, 80°CMethylation of the phenolic -OH groupSelective O-methylation under anhydrous conditions .

Cyclization and Ring-Opening

The pyrazoline ring participates in cycloaddition or ring-opening reactions under specific conditions.

Reagent Conditions Product Key Findings
Maleic anhydrideToluene, refluxFused bicyclic adducts via [3+2] cycloadditionEnhanced dienophile reactivity due to electron-withdrawing ketone .
H₂O/HClReflux, 12 hoursRing-opened hydrazine and diketone fragmentsAcid-catalyzed hydrolysis of the pyrazoline ring; reversible under basic conditions .

Functionalization of the Ketone Group

The butanone moiety undergoes condensation and Grignard reactions.

Reagent Conditions Product Key Findings
NH₂NH₂Ethanol, refluxHydrazone formationUsed to synthesize Schiff base derivatives for biological screening .
CH₃MgBrTHF, 0°C to 25°CTertiary alcohol derivativesGrignard addition followed by quenching yields branched alcohols .

pH-Dependent Tautomerism

The hydroxyphenyl group facilitates keto-enol tautomerism, influencing reactivity:

Enol formKeto form(pH dependent)\text{Enol form}\rightleftharpoons \text{Keto form}\quad (\text{pH dependent})

  • Acidic conditions : Stabilizes enol form, enhancing electrophilic substitution at the ortho position .

  • Basic conditions : Favors keto form, promoting nucleophilic attacks on the ketone .

Comparative Reactivity Insights

  • Steric effects : The p-tolyl group hinders substitution at the 3-position of the pyrazoline ring .

  • Electronic effects : Electron-donating -OH group activates the phenyl ring toward nitration and halogenation .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, particularly as a member of the Mannich base class. Mannich bases have been extensively studied for their biological activities, including cytotoxic effects against various cancer cell lines. A study highlighted that derivatives similar to this compound demonstrated enhanced cytotoxicity against hepatoma cells and human leukemia cells compared to standard chemotherapy agents like 5-fluorouracil .

Case Study: Cytotoxicity Evaluation

A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly influenced the compounds' potency. For instance, analogs with hydroxyphenyl moieties showed IC50 values below 10 μM against human WiDr colon cancer cells, indicating strong anticancer potential .

Anti-inflammatory Properties

In addition to anticancer activity, compounds of this class have been investigated for their anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anti-inflammatory activity. This is particularly relevant in developing new therapeutics for chronic inflammatory diseases .

Neuroprotective Effects

Recent research has indicated that certain pyrazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders. The mechanism appears to involve the modulation of oxidative stress pathways, which are critical in neurodegeneration .

Electrochemical Studies

The compound has also been explored as a corrosion inhibitor in acidic environments. Pyrazole derivatives are known to form protective films on metal surfaces, effectively reducing corrosion rates. A study demonstrated that the incorporation of this compound into steel immersed in hydrochloric acid resulted in significant decreases in corrosion rates compared to untreated samples .

Parameter Control (No Inhibitor) With 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Corrosion Rate (mm/year)0.250.05
Efficiency (%)-80

Polymer Composites

In material science, this compound has been utilized as an additive in polymer composites to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for applications in high-performance materials .

Case Study: Polymer Blends

Research involving blends of polyvinyl chloride (PVC) with this pyrazole derivative revealed enhanced mechanical properties compared to pure PVC. The modified composites demonstrated improved impact resistance and thermal stability under various environmental conditions .

Mechanism of Action

The mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Properties of Selected Pyrazoline Derivatives

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight Crystal System Space Group Key Intermolecular Interactions Reference
Target Compound p-Tolyl / 2-Hydroxyphenyl C₂₆H₂₄N₂O₂ 396.48 N/A* N/A Likely H-bonding (OH group)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Fluorophenyl / 4-Bromophenyl C₁₉H₁₈BrFN₂O 389.26 Triclinic P1 C–H⋯O, C–H⋯π
ME-1 () Phenyl / p-Tolyl C₁₉H₂₂N₄O₂ 338.40 N/A N/A N/A
3d () p-Tolyl / 5-Cl-2-hydroxyphenyl C₁₉H₁₇ClN₂O₂ 356.81 N/A N/A Docked BRAF kinase binding interactions
Compound I () 4-Chlorophenyl / 4-Isopropylphenyl C₂₃H₂₅ClN₂O 396.91 Monoclinic P2₁/c C–H⋯O, C–H⋯π

Key Observations :

  • Substituent Effects on Crystallinity: Halogenated derivatives (e.g., bromo, fluoro) form triclinic (P1) or monoclinic (P2₁/c) systems with distinct C–H⋯O and C–H⋯π interactions . The hydroxyl group in the target compound may promote hydrogen bonding, analogous to compound 3d in BRAF kinase binding .
  • Molecular Weight and Polarity : Halogens (Br, Cl, F) increase molecular weight and polarity, affecting solubility and chromatographic mobility. For example, ME-2 (4-fluorophenyl) has a lower TLC Rf (0.38) than ME-1 (0.45) due to increased polarity .

Key Observations :

  • Hydroxyphenyl Groups Enhance Binding : Compound 3d (5-Cl-2-hydroxyphenyl) and the target compound share a 2-hydroxyphenyl group, which in docking studies forms hydrogen bonds with BRAF kinase residues (e.g., Lys483, Glu501), enhancing inhibitory potency .
  • Halogen Substitutions : Chlorine/bromine at position 5 improves steric and electronic interactions in enzyme pockets, as seen in 3d and ME-4 .

Analytical Data :

  • 1H NMR : Pyrazoline methylene protons typically resonate at δ 1.27–1.32 (4H) and δ 4.81–4.84 (4H), consistent across ME-1 to ME-4 .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3300 cm⁻¹) are common .

Biological Activity

1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_{2}O_{3} with a molecular weight of 350.41 g/mol. The compound features a butanone moiety linked to a pyrazole ring substituted with a hydroxyphenyl and a p-tolyl group. This structural configuration is significant for its biological activity.

PropertyValue
Molecular FormulaC21H22N2O3C_{21}H_{22}N_{2}O_{3}
Molecular Weight350.41 g/mol
CAS Number887222-64-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that these compounds exhibit inhibitory activity against various cancer cell lines. For instance, derivatives have shown efficacy against BRAF(V600E) mutant kinases, which are implicated in several cancers, including melanoma .

A study involving the synthesis and evaluation of similar pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in enhanced anticancer activity, suggesting potential for synergy in therapeutic applications .

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. The presence of the hydroxyphenyl group in this compound may contribute to its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This mechanism is critical for managing conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains. Studies indicate that these compounds disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely linked to their structural features. Key elements influencing activity include:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and biological efficacy.
  • Hydroxy Group : The hydroxy group enhances solubility and may facilitate interactions with biological targets.

Research has established that modifications in the substituents can lead to variations in potency against specific targets such as kinases involved in cancer progression .

Case Study 1: Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized novel pyrazole derivatives and evaluated their effects on BRAF(V600E) mutant cancer cells. The results indicated that certain modifications led to improved inhibitory activity compared to standard treatments .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that compounds with hydroxyphenyl substitutions effectively reduced levels of inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

What are the optimized synthetic routes for 1-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, and how can purity be maximized?

Basic Methodological Answer:
The compound can be synthesized via cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated ketones. For example, refluxing a mixture of substituted hydrazines and chalcone derivatives in ethanol for 2–4 hours under inert conditions is a common approach . Purification involves recrystallization from dimethylformamide (DMF)-ethanol (1:1) to remove unreacted starting materials and byproducts. Yield optimization (typically 65–75%) requires precise stoichiometric control of hydrazine and carbonyl precursors .

Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this pyrazole derivative?

Basic Methodological Answer:

  • 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.1 ppm) and confirm aromatic substituents (e.g., 2-hydroxyphenyl at δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.81 Å, b = 11.11 Å, and c = 13.82 Å are typical for similar derivatives .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Intermediate Methodological Answer:

  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with dose ranges of 30–100 mg/kg. Monitor seizure latency and mortality rates .
  • Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates. IC50 values should be compared to reference inhibitors (e.g., celecoxib for COX-2) .

What strategies address contradictions in reported biological data for pyrazole derivatives?

Advanced Methodological Answer:

  • Meta-Analysis of SAR : Compare substituent effects across studies. For instance, electron-donating groups (e.g., p-tolyl) enhance COX-2 selectivity, while 2-hydroxyphenyl may introduce redox activity .
  • Control for Degradation : Stabilize samples with continuous cooling (4°C) during long-term assays, as organic degradation in wastewater matrices can alter bioactivity .

How do solvent polarity and temperature influence the tautomeric equilibrium of the 4,5-dihydropyrazole core?

Advanced Methodological Answer:

  • NMR Titration Studies : Monitor proton shifts in DMSO-d6 vs. CDCl3. Polar solvents stabilize the keto tautomer (C=O at δ 170–175 ppm in 13C NMR), while nonpolar solvents favor enol forms .
  • Variable-Temperature XRD : Analyze bond-length alternations in crystals cooled to 100 K. For example, C–N bonds in the pyrazole ring shorten by 0.02–0.03 Å at low temperatures, indicating tautomeric shifts .

What are the limitations of current synthetic protocols for scaling up production?

Intermediate Methodological Answer:

  • Byproduct Formation : Hydrazine side reactions (e.g., over-alkylation) can reduce purity. Mitigate this by using excess ketone precursors and gradient chromatography .
  • Energy Efficiency : Refluxing in ethanol for 2 hours consumes significant energy. Microwave-assisted synthesis (30 minutes at 120°C) is a viable alternative, reducing reaction time by 50% .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 3LN1). The 2-hydroxyphenyl group may form hydrogen bonds with Arg120/His90 residues, while p-tolyl occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.5 Å suggest conformational instability .

What analytical techniques quantify degradation products under varying pH conditions?

Intermediate Methodological Answer:

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (70:30). Detect hydrolyzed products (e.g., free hydrazines) at m/z 150–250 .
  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Acidic conditions (pH <3) typically cleave the butanone sidechain, reducing bioactivity by >80% .

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